molecular formula C8H4ClFN2O B11898735 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one

3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one

Cat. No.: B11898735
M. Wt: 198.58 g/mol
InChI Key: UGXRLXHHEJZKQA-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Nitration: Introduction of nitro groups to the naphthyridine ring.

    Reduction: Conversion of nitro groups to amines.

    Halogenation: Introduction of chlorine and fluorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the naphthyridine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoro-1,6-naphthyridin-8(7H)-one
  • 3-Chloro-5-fluoro-2,7-naphthyridin-8(7H)-one
  • 3-Chloro-5-fluoro-1,7-naphthyridin-6(7H)-one

Uniqueness

3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one is unique due to its specific substitution pattern on the naphthyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can also enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-chloro-5-fluoro-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H4ClFN2O/c9-4-1-5-6(10)3-12-8(13)7(5)11-2-4/h1-3H,(H,12,13)

InChI Key

UGXRLXHHEJZKQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CNC2=O)F)Cl

Origin of Product

United States

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